4-chloro-1H-pyrazolo[4,3-c]quinolin-3-amine
Description
Properties
Molecular Formula |
C10H7ClN4 |
|---|---|
Molecular Weight |
218.64 g/mol |
IUPAC Name |
4-chloro-1H-pyrazolo[4,3-c]quinolin-3-amine |
InChI |
InChI=1S/C10H7ClN4/c11-9-7-8(14-15-10(7)12)5-3-1-2-4-6(5)13-9/h1-4H,(H3,12,14,15) |
InChI Key |
AMVJJCAHVNYNRT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C(=NN3)N)C(=N2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-1H-pyrazolo[4,3-c]quinolin-3-amine typically involves the condensation of appropriate precursors under specific conditions. One common method involves the reaction of 4-chloroquinoline-3-carbaldehyde with hydrazine hydrate, followed by cyclization to form the pyrazoloquinoline core . The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
4-chloro-1H-pyrazolo[4,3-c]quinolin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can yield amine derivatives with different substitution patterns.
Substitution: The chloro group can be substituted with various nucleophiles to form a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazoloquinolines, which can exhibit different biological activities .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits significant biological activities, including antimicrobial and anticancer properties.
Industry: Used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 4-chloro-1H-pyrazolo[4,3-c]quinolin-3-amine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and receptors, leading to its biological effects . For example, it may inhibit kinases involved in cell proliferation, making it a potential anticancer agent .
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Analogues
Key Observations:
- Core Heterocycle Diversity: The pyrazolo[4,3-c]quinoline core (target compound) differs from pyrrolo[3,2-c]quinoline and pyrazolo[4,3-b]pyridine in ring fusion and electronic properties, influencing binding affinity and metabolic stability.
- Substituent Effects : Chlorine at position 4 enhances electrophilicity for nucleophilic substitutions (e.g., with anilines in anti-inflammatory derivatives ). In contrast, benzyl groups (e.g., 3-chlorobenzyl in ) improve lipophilicity and target engagement in neurological disorders.
Key Findings:
- Therapeutic Scope: While pyrazolo[4,3-c]quinoline derivatives focus on inflammation , pyrrolo[3,2-c]quinolines and pyrazolo[4,3-b]pyridines target neurological pathways.
- Potency Trends: Chlorine substitution at position 4 (pyrazoloquinoline) correlates with intermediate potency, whereas bulkier substituents (e.g., 3-chlorobenzyl in ) enhance receptor binding affinity.
Key Insights:
- Efficiency: Pyrazolo[4,3-c]quinoline synthesis achieves moderate yields (60–75%) , while thieno-pyrimidine hybrids and pyrazolo[3,4-d]pyrimidines benefit from optimized cyclization steps (82–89% yields).
- Reagent Compatibility : POCl3/DMF (Vilsmeier–Haack) in enables regioselective formylation, whereas acetic acid in facilitates amine coupling.
Q & A
Q. What are the standard synthetic routes for 4-chloro-1H-pyrazolo[4,3-c]quinolin-3-amine, and how are reaction conditions optimized?
The compound is synthesized via nucleophilic substitution reactions. For example, reacting this compound with substituted anilines under reflux in ethanol or methanol yields derivatives with varying substituents. Key parameters include solvent polarity, temperature (60–80°C), and reaction time (6–12 hours). Purity is ensured by column chromatography and recrystallization . Methodological Note: Monitor reaction progress via TLC and confirm final structures using H/C NMR and high-resolution mass spectrometry (HRMS) .
Q. What analytical techniques are critical for characterizing this compound and its derivatives?
- Structural confirmation : H/C NMR for proton/carbon environments, HRMS for molecular weight.
- Purity assessment : HPLC (≥95% purity threshold) and melting point analysis.
- Crystallography : Single-crystal X-ray diffraction (if crystals are obtainable) to resolve bond angles and torsional strain .
Q. How is the compound screened for preliminary biological activity?
In vitro assays evaluate anti-inflammatory potential (e.g., nitric oxide inhibition in macrophages) or antimicrobial activity. For example, derivatives are tested at 10–100 μM concentrations in LPS-induced RAW 264.7 cells, with IC values calculated .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variations) influence biological activity?
- Case Study : Replacing the 4-chloro group with electron-withdrawing groups (e.g., nitro) enhances anti-inflammatory activity, while bulky substituents (e.g., cyclohexyl) reduce solubility but improve target selectivity.
- Data Analysis : SAR studies show a 5–10× potency increase in derivatives with para-substituted aryl groups (e.g., 2q and 2r in ), likely due to improved hydrophobic interactions with COX-2 .
Q. How to resolve contradictions in biological activity data across derivatives?
- Example : A derivative may show high in vitro potency but poor in vivo efficacy. Investigate pharmacokinetic factors (e.g., metabolic stability via liver microsome assays) or off-target effects (e.g., kinase profiling).
- Statistical Approach : Use ANOVA to compare activity trends across substituent classes and identify outliers due to experimental variability .
Q. What strategies optimize yield in multi-step syntheses of pyrazoloquinoline derivatives?
Q. How to design experiments to probe the compound’s mechanism of action?
- Target identification : Use affinity chromatography or SPR (surface plasmon resonance) to identify binding partners.
- Pathway analysis : RNA sequencing or phosphoproteomics in treated cells (e.g., to detect NF-κB pathway inhibition in inflammation models) .
Critical Analysis of Contradictory Evidence
- Synthetic Routes : and describe similar protocols but differ in solvent choices (ethanol vs. acetonitrile), impacting yields. Acetonitrile may favor faster kinetics but requires higher purity starting materials.
- Biological Targets : While emphasizes COX-2 inhibition, highlights mGlu4 modulation, suggesting the scaffold’s versatility but necessitating target-specific derivative design.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
